2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine
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Overview
Description
2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is known for its wide range of applications in medicinal chemistry due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method is the Sandmeyer reaction, which involves the reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines . Another approach is the use of radical reactions for the direct functionalization of the imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale multicomponent reactions and condensation reactions due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and photocatalysts . The conditions often involve mild temperatures and pressures to ensure the stability of the imidazo[1,2-a]pyridine core .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions may yield various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: This compound has a similar structure but with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,5-a]pyridine: This compound has a different arrangement of the nitrogen atoms in the imidazo ring.
Uniqueness
2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine is unique due to its specific arrangement of nitrogen atoms and its ability to undergo a wide range of chemical reactions. This makes it a versatile building block for the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C9H11N3 |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyridin-5-ylethanamine |
InChI |
InChI=1S/C9H11N3/c10-5-4-8-2-1-3-9-11-6-7-12(8)9/h1-3,6-7H,4-5,10H2 |
InChI Key |
BUTQONIQADEFDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)CCN |
Origin of Product |
United States |
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